molecular formula C10H10Cl2F3NO2 B13143317 2-Amino-3-(4-chloro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride

2-Amino-3-(4-chloro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride

Cat. No.: B13143317
M. Wt: 304.09 g/mol
InChI Key: BXJBTUQBBFAZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(4-chloro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride is a chemical compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chloro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-(trifluoromethyl)benzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amino Acid Formation: The amine is further reacted with a suitable carboxylic acid derivative to form the amino acid.

    Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-chloro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(4-chloro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chloro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-trifluoromethylphenyl)propanoic acid: Lacks the chloro group but has similar properties.

    4-(Trifluoromethyl)-D-phenylalanine: Another amino acid derivative with a trifluoromethyl group.

    2-Amino-3-(4-chlorophenyl)propanoic acid: Lacks the trifluoromethyl group but has similar structural features.

Uniqueness

2-Amino-3-(4-chloro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10Cl2F3NO2

Molecular Weight

304.09 g/mol

IUPAC Name

2-amino-3-[4-chloro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C10H9ClF3NO2.ClH/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14;/h1-3,8H,4,15H2,(H,16,17);1H

InChI Key

BXJBTUQBBFAZSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)C(F)(F)F)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.